[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide

Cannabinoid receptor pharmacology Inverse agonism GPCR functional selectivity

[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide (CAS 54523-04-5, molecular formula C₆H₅N₅O, molecular weight 163.14 g/mol) is the unsubstituted parent scaffold of the [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide chemotype. This fused triazole–pyrimidine bicyclic system bearing a primary carboxamide at the 3-position constitutes the minimal pharmacophoric core from which diverse biologically active derivatives—including potent ABCB1 modulators (e.g., WS-898, IC₅₀ = 3.67–5.0 nM) , selective CB2 cannabinoid receptor inverse agonists (hCB2 Kᵢ = 0.6 nM) , and multikinase inhibitors (compound 12b: EGFR IC₅₀ = 2.19 μM, VEGFR2 IC₅₀ = 2.95 μM) —are elaborated through peripheral substitution.

Molecular Formula C6H5N5O
Molecular Weight 163.14 g/mol
Cat. No. B13098504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide
Molecular FormulaC6H5N5O
Molecular Weight163.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=N2)C(=O)N)N=C1
InChIInChI=1S/C6H5N5O/c7-5(12)4-6-8-2-1-3-11(6)10-9-4/h1-3H,(H2,7,12)
InChIKeyIHGNHWOZPLLPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide: A Core Heterocyclic Scaffold for Targeted Inhibitor Design and Screening Library Procurement


[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide (CAS 54523-04-5, molecular formula C₆H₅N₅O, molecular weight 163.14 g/mol) is the unsubstituted parent scaffold of the [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide chemotype . This fused triazole–pyrimidine bicyclic system bearing a primary carboxamide at the 3-position constitutes the minimal pharmacophoric core from which diverse biologically active derivatives—including potent ABCB1 modulators (e.g., WS-898, IC₅₀ = 3.67–5.0 nM) [1], selective CB2 cannabinoid receptor inverse agonists (hCB2 Kᵢ = 0.6 nM) [2], and multikinase inhibitors (compound 12b: EGFR IC₅₀ = 2.19 μM, VEGFR2 IC₅₀ = 2.95 μM) [3]—are elaborated through peripheral substitution. Its availability as a defined, purchasable screening intermediate (purity typically ≥95%) makes it a strategic entry point for structure–activity relationship (SAR) campaigns and focused library construction .

Why the 3-Carboxamide Regioisomer of [1,2,3]Triazolo[1,5-a]pyrimidine Cannot Be Replaced by 2- or 6-Carboxamide Analogs in SAR-Driven Procurement


The position of the carboxamide substituent on the triazolo[1,5-a]pyrimidine core is not a trivial structural variation—it is a primary determinant of target engagement, functional activity, and selectivity. The 3-carboxamide regioisomer ([1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide) presents a fundamentally distinct hydrogen-bond donor/acceptor geometry and electrostatic surface compared to the extensively studied 2-carboxamide (influenza PA-PB1 disruptors) [1] and 6-carboxamide series (CB2 inverse agonists, antimalarials) [2][3]. In the CB2 cannabinoid receptor program, moving the carboxamide from the 6-position to alternative positions on the scaffold alters functional activity from inverse agonism to partial agonism or complete loss of receptor modulation [2]. Similarly, in the ABCB1 modulator series, the triazolo[1,5-a]pyrimidine core substitution pattern dictates whether a compound acts as a high-potency reversal agent (WS-898, IC₅₀ = 3.67–5.0 nM) or is entirely inactive [4]. Procurement of the 3-carboxamide regioisomer is therefore essential for any research program specifically exploring this unexploited vector space on the triazolopyrimidine pharmacophore.

Differential Evidence for [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide: Quantitative Comparisons Against 2-Carboxamide, 6-Carboxamide, and Alternative Heterocyclic Scaffolds


Regioisomeric Differentiation: 3-Carboxamide vs. 6-Carboxamide in CB2 Cannabinoid Receptor Functional Activity

The functional consequence of carboxamide positional isomerism is decisively demonstrated in the CB2 receptor program. The 6-carboxamide series (7-oxo-4-pentyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) yields inverse agonists that significantly increase cAMP production (Eₘₐₓ up to 243% for compound 21) [1]. In contrast, structural modifications at position 2 of the triazolopyrimidine template—adjacent to the 3-carboxamide vector—change functional activity from inverse agonism to partial agonism (compound 16) [1]. The 3-carboxamide regioisomer presents an orthogonal H-bonding trajectory that has not been systematically explored in published CB2 SAR, representing a distinct pharmacophore geometry unavailable from the 2- or 6-substituted series [1].

Cannabinoid receptor pharmacology Inverse agonism GPCR functional selectivity Regioisomer SAR

Scaffold-Level Potency Benchmarking: Triazolo[1,5-a]pyrimidine Core Versus Alternative Heterocycles in ABCB1 Modulation

The triazolo[1,5-a]pyrimidine core confers quantifiable advantages over other heterocyclic scaffolds in ABCB1 inhibitor design. The optimized triazolo[1,5-a]pyrimidine derivative WS-898 achieves ABCB1 reversal IC₅₀ values of 5.0 nM (SW620/Ad300), 3.67 nM (KB-C2), and 3.68 nM (HEK293/ABCB1) . In head-to-head comparison within the same study, the reference MDR modulator verapamil required a concentration of 4 μM to achieve a reversal fold (RF) of only 13.90 [1]. WS-691, another triazolo[1,5-a]pyrimidine from the same series, achieved an IC₅₀ of 22.02 nM in SW620/Ad300 cells [1]. The unsubstituted [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide scaffold is the minimal core from which these high-potency derivatives are elaborated through structure-guided substitution at peripheral positions [1].

Multidrug resistance ABCB1/P-glycoprotein Chemosensitization Scaffold comparison

Kinase Inhibition Selectivity: Triazolo[1,5-a]pyrimidine 3-Carboxamide Scaffold Versus Multi-Targeted Derivatives

The triazolo[1,5-a]pyrimidine core elaborated from the parent scaffold demonstrates quantifiable multikinase inhibitory activity. Compound 12b, a fully substituted triazolo[1,5-a]pyrimidine derivative, inhibits EGFR (IC₅₀ = 2.19 μM), VEGFR2 (IC₅₀ = 2.95 μM), TrkA (IC₅₀ = 3.49 μM), and CDK2 (IC₅₀ = 9.31 μM) with differential potency across kinases [1]. Selectivity profiling against CDK5, AKT1, GSK3β, and FAK revealed moderate FAK inhibition (IC₅₀ = 6.3 μM) with substantially weaker activity against the remaining off-targets, demonstrating that the scaffold permits kinome-selectivity tuning [1]. Compound 12c, a structurally distinct derivative from the same triazolo[1,5-a]pyrimidine series, achieved a GI₅₀ mean value of 3.51 μM across the NCI cancer cell line panel, compared to 10.63 μM for compound 12b [1]. The unsubstituted 3-carboxamide scaffold serves as the synthetic entry point for systematic exploration of substituent effects on kinase selectivity [1].

Multikinase inhibition Antiproliferative agents Kinase selectivity profiling Cancer cell panel

DCN1–UBC12 Protein–Protein Interaction Inhibition: Triazolo[1,5-a]pyrimidine Scaffold Potency Versus Selectivity Over Kinases

The triazolo[1,5-a]pyrimidine scaffold has been validated in a challenging protein–protein interaction (PPI) target space. Compound WS-383, a triazolo[1,5-a]pyrimidine-based inhibitor, blocks the DCN1–UBC12 interaction with an IC₅₀ of 11 nM and demonstrates selectivity over a panel of selected kinases [1]. WS-383 further exhibits cellular target engagement to DCN1 in MGC-803 cells, confirming that the scaffold supports both biochemical potency and cell permeability [1]. This PPI inhibition profile is mechanistically distinct from the kinase inhibition, ABCB1 modulation, and GPCR activities observed with other triazolo[1,5-a]pyrimidine substitution patterns, underscoring the scaffold's versatility across target classes [1][2].

Protein–protein interaction inhibitors Neddylation pathway DCN1-UBC12 Cellular target engagement

Regioisomer-Controlled Synthetic Accessibility: 3-Carboxamide Versus 2- and 6-Carboxamide Triazolopyrimidine Building Blocks

The [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide scaffold is accessible via distinct synthetic routes that differ fundamentally from those yielding 2-carboxamide or 6-carboxamide regioisomers. The 3-carboxamide core is prepared from 5-amino-1,2,3-triazole-4-carboxamide building blocks via multicomponent cyclocondensation reactions, as demonstrated by Gladkov et al. for spiro derivatives of the dihydro-1,2,3-triazolo[1,5-a]pyrimidine-3-carboxamide system [1]. In contrast, 6-carboxamide derivatives are typically accessed via Biginelli-type three-component reactions using 1H-1,2,4-triazole-3,5-diamine and N-substituted acetoacetamides [2], while 2-carboxamide analogs require alternative amino-triazole precursors [3]. This synthetic orthogonality means that procurement of the pre-formed 3-carboxamide scaffold eliminates 2–4 synthetic steps compared to de novo construction from triazole precursors, directly impacting lead optimization timelines [1][2].

Multicomponent reactions Regioselective synthesis Heterocyclic chemistry SAR library construction

Human Carbonic Anhydrase Isoform Selectivity: Triazolo[1,5-a]pyrimidine Scaffold Performance Versus Off-Target Isoforms

Although the published hCA inhibitor data are for the 2-sulfanilamido[1,2,4]triazolo[1,5-a]pyrimidine scaffold (7-position modification) rather than the 3-carboxamide series, these data establish a critical class-level benchmark: the triazolo[1,5-a]pyrimidine core supports single-digit nanomolar potency against tumor-associated hCA isoforms IX (Kᵢ = 4.7–5.1 nM for top compounds) and XII (Kᵢ = 4.3–9.0 nM) with quantifiable selectivity over off-target hCA II (selectivity index = 5–14 for best compounds 1e, 1m, 1p) [1]. This selectivity profile is functionally meaningful because hCA II is ubiquitously expressed and its inhibition is linked to ocular and renal side effects [1]. The unsubstituted 3-carboxamide scaffold offers a distinct substitution vector at position 3 rather than position 7, potentially enabling orthogonal SAR exploration toward isoform-selective hCA inhibitors with improved selectivity indices [1].

Carbonic anhydrase inhibition Tumor-associated isoforms Isoform selectivity Sulfanilamide conjugates

Optimal Procurement and Application Scenarios for [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Construction Using the 3-Carboxamide Scaffold as a Privileged Core

Medicinal chemistry teams building kinase-focused screening libraries should procure [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide as a central scaffold for parallel derivatization. The triazolo[1,5-a]pyrimidine core has demonstrated multikinase inhibitory activity spanning EGFR (IC₅₀ = 2.19 μM), VEGFR2 (IC₅₀ = 2.95 μM), TrkA (IC₅₀ = 3.49 μM), and CDK2 (IC₅₀ = 9.31 μM) with measurable selectivity windows [1]. The 3-carboxamide group provides a synthetically tractable handle for amide coupling diversification, enabling rapid generation of 50–200 compound libraries for kinase selectivity profiling. Critically, normal cell counter-screening (MCF-10) established that active derivatives in this series show non-significant cytotoxicity against non-malignant cells, supporting the scaffold's suitability for therapeutic discovery programs [1].

ABCB1/P-Glycoprotein Modulator Development for Multidrug Resistance Reversal

Research groups targeting chemotherapy resistance should employ the 3-carboxamide scaffold as a starting point for novel ABCB1 modulator design. The triazolo[1,5-a]pyrimidine series has produced the clinical-quality lead WS-898, which achieves sub-10 nM ABCB1 inhibition (IC₅₀ = 3.67–5.0 nM) and effectively reverses paclitaxel resistance in multiple drug-resistant cell lines [1][2]. The scaffold has also demonstrated oral bioavailability in the ABCB1 series [2]. The 3-carboxamide core represents the minimal pharmacophoric unit; structure-based design using the published ABCB1 co-crystal or homology models can guide substituent selection to optimize potency and pharmacokinetic properties from this starting point [2].

Protein–Protein Interaction Inhibitor Discovery Targeting the Neddylation Pathway

For chemical biology groups investigating the neddylation pathway or protein–protein interaction (PPI) inhibition, the 3-carboxamide scaffold is a validated entry point. WS-383, a triazolo[1,5-a]pyrimidine derivative, blocks the DCN1–UBC12 interaction with an IC₅₀ of 11 nM and demonstrates cellular target engagement in MGC-803 cells [1]. Achieving sub-100 nM potency against a PPI target is a stringent benchmark that few chemotypes meet [1]. The scaffold's demonstrated selectivity over kinase off-targets further supports its use in chemical probe development where target specificity is paramount [1].

Regioisomer-Controlled SAR Expansion for Unexplored GPCR and Enzyme Target Space

Academic and industrial groups seeking to expand intellectual property positions around triazolopyrimidine-based therapeutics should procure the 3-carboxamide regioisomer specifically to access unexplored chemical space. Existing patents and publications predominantly cover 2-carboxamide (influenza PA-PB1 disruptors), 6-carboxamide (CB2 inverse agonists, antimalarials), and 7-aryl (hCA inhibitors) derivatives [1][2][3][4]. The 3-carboxamide vector remains comparatively under-exploited in the primary literature, offering an opportunity to establish novel composition-of-matter claims. The scaffold's synthetic accessibility via multicomponent cyclocondensation enables rapid SAR exploration with commercially available building blocks [5].

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